molecular formula C11H14ClFOSi B15332339 1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone

1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone

Cat. No.: B15332339
M. Wt: 244.76 g/mol
InChI Key: HYIJKGVTPQRARJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone is an organosilicon compound characterized by the presence of a 4-chlorophenyl group and a fluorodimethylsilyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone typically involves the reaction of 4-chlorobenzyl chloride with fluorodimethylsilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the fluorodimethylsilyl group. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorodimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone involves its interaction with specific molecular targets. The compound’s fluorodimethylsilyl group can enhance its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone: Similar structure but with a trimethylsilyl group instead of a fluorodimethylsilyl group.

    1-(4-Chlorophenyl)-3-(dimethylsilyl)-1-propanone: Lacks the fluorine atom, which can affect its reactivity and properties.

Uniqueness: 1-(4-Chlorophenyl)-3-(fluorodimethylsilyl)-1-propanone is unique due to the presence of the fluorodimethylsilyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClFOSi

Molecular Weight

244.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[fluoro(dimethyl)silyl]propan-1-one

InChI

InChI=1S/C11H14ClFOSi/c1-15(2,13)8-7-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

HYIJKGVTPQRARJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)F

Origin of Product

United States

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